This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where its properties and applications are documented. The molecular formula for this compound is , and it has a molecular weight of approximately 316.20 g/mol.
The compound belongs to the class of organic compounds known as carbamates. Carbamates are often used in medicinal chemistry due to their biological activity, particularly in enzyme inhibition and receptor modulation.
The synthesis of (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate typically involves the reaction between tert-butyl isocyanate and 1-(5-bromopyridin-2-yl)-2-hydroxyethanol. This reaction can be facilitated by using solvents such as dichloromethane under controlled temperature and pressure conditions.
The compound exhibits chirality due to the presence of a stereocenter at the hydroxyethyl carbon. The configuration is specified as (R), indicating that it has specific optical activity.
(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate primarily involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator, affecting enzyme kinetics or receptor signaling pathways. This interaction can lead to various biological effects depending on the target molecule.
The compound is expected to be a solid at room temperature with the following properties:
Chemical properties include:
(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate has several scientific uses:
The synthesis of enantiomerically pure carbamates like (R)-tert-butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate relies on advanced asymmetric methodologies. Chiral induction via transition metal catalysis represents a cornerstone approach, where copper-diphosphine complexes enable enantioselective C–C bond formation adjacent to the pyridine nitrogen. This leverages the pyridine ring's inherent electronic properties to activate proximal reaction sites while controlling stereochemistry [6]. Chiral pool utilization offers an alternative by incorporating naturally occurring chiral building blocks (e.g., amino acids or terpenes) into the carbamate backbone. For instance, derivatives of tert-butoxycarbonyl-protected (S)-proline have been employed as stereochemical templates in analogous pharmaceutical syntheses [1]. Dynamic kinetic resolution (DKR) integrates in situ racemization of substrates with stereoselective transformations, overcoming the 50% yield limitation of classical kinetic resolution. Baeyer–Villiger monooxygenases (BVMOs) exemplify this strategy for oxygen insertion, though their application to pyridyl substrates requires precise enzyme engineering [7].
Table 1: Comparative Asymmetric Synthesis Approaches
Method | Key Feature | Enantiomeric Excess (%) | Limitation |
---|---|---|---|
Copper-Chiral Ligands | Activates alkenyl pyridines via Lewis acids | 89–97 | Requires Grignard reagents |
Chiral Pool Synthesis | Uses natural chirality (e.g., proline) | >99 | Limited substrate scope |
BVMO-Catalyzed DKR | Theoretical 100% yield; O₂ as oxidant | 80–95 | Enzyme instability |
Achieving high stereofidelity in the (R)-configuration demands catalysts that enforce conformational rigidity during bond formation. Copper-diphosphine systems (e.g., with ferrocenyl ligands like (R,Sp)-Taniaphos) exhibit exceptional enantiocontrol (>93% ee) in alkyl additions to bromopyridyl scaffolds. The mechanism involves Lewis acid activation of alkenyl pyridines using TMSOTf, followed by stereodetermining nucleophilic attack by Grignard reagents within the chiral pocket [6]. Biocatalytic reduction represents a complementary strategy; engineered xylose reductases (e.g., Candida tenuis D51A mutant) achieve 270-fold higher activity and 93.1% ee for analogous (S)-alcohols. While optimized for phenethyl systems, this demonstrates the potential for adapting reductases to pyridyl substrates through active-site mutagenesis [10]. Chiral auxiliaries, such as Evans oxazolidinones, provide transient stereocontrol during hydroxyethyl chain assembly. These are later cleaved after establishing the desired chirality, as demonstrated in netarsudil synthesis [1].
The tert-butoxycarbonyl (Boc) group serves dual roles in synthesizing this carbamate: stereochemical preservation and chemoselectivity enhancement. Boc shields the primary amine during pyridine functionalization, preventing undesirable side reactions like amidation or oxidation. Its bulkiness minimizes epimerization at the chiral center during downstream reactions—critical for maintaining >99% ee [3]. Cleavage conditions require acidic media (e.g., trifluoroacetic acid), but the Boc group’s stability toward bases and nucleophiles permits orthogonal deprotection in multistep sequences. In elobixibat hydrate synthesis, methyl (R)-2-amino-2-phenylacetate coupling with Boc-protected acids exemplifies this robustness [1] [3]. For bromopyridine derivatives, the electron-withdrawing bromine atom slightly enhances Boc stability by reducing the basicity of adjacent ring nitrogens.
The 5-bromopyridin-2-yl moiety dictates regioselectivity and reactivity through three key effects:
Table 2: Bromopyridine Reactivity in Model Transformations
Reaction | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Grignard Addition | TMSOTf, CuBr·SMe₂, −78°C | Cβ of alkene | 75–94 |
Nucleophilic Aromatic Sub. | NaH, DMF, 20°C | C2 (ortho to N) | 60–67 |
Halogen-Lithium Exchange | n-BuLi, THF, −78°C | C6 (ortho to Br) | 70–85 |
Enzymatic methods resolve racemic 1-(5-bromopyridin-2-yl)-2-hydroxyethyl precursors to access the (R)-enantiomer with high precision. Lipase-catalyzed transesterification using immobilized Candida antarctica lipase B (CAL-B) achieves E-values >200 for structurally analogous carbamates. Vinyl acetate serves as the acyl donor in nonpolar solvents (e.g., hexane), selectively esterifying the (S)-alcohol while leaving the (R)-enantiomer unreacted [4]. Hydrolysis enhancement via cyclodextrin additives improves substrate solubility and conversion rates. Hydroxyethyl-β-cyclodextrin (HE-β-CD) encapsulates hydrophobic phenylbutyrate esters, increasing conversion by 1.5× in lipase-catalyzed hydrolytic kinetic resolution [4]. Whole-cell biocatalysts stabilize enzymes against deactivation; Escherichia coli expressing xylose reductase mutants convert 843 mM racemic aldehydes to (S)-alcohols at 93.1% ee. This approach could be adapted for reductive dynamic kinetic resolution (DKR) of bromopyridyl ketones [10].
Table 3: Enzymatic Resolution Performance Metrics
Biocatalyst | Substrate | Conversion (%) | ee (%) | E-value |
---|---|---|---|---|
CAL-B (Novozym® 435) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | 50 | >99 (R) | >200 |
Lipase CALA + HE-β-CD | Hexyl 2-phenylbutyrate | 41.7 | 64.5 (S) | 28 |
E. coli CtXR D51A | 2-Phenylpropanal | 84.3 | 93.1 (S) | >100 |
Key Insight: Enzymatic DKR merges kinetic resolution with in situ racemization, theoretically enabling 100% yield. For hydroxypyridyl carbamates, substrate-mediated racemization (e.g., via aldehyde tautomerization) must outpace enzymatic reduction to optimize efficiency [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1